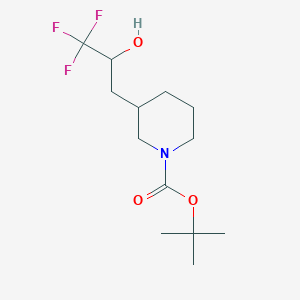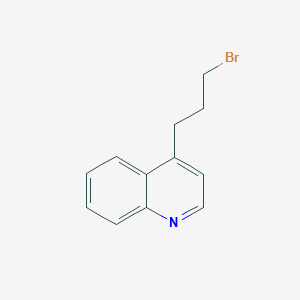![molecular formula C12H17F3N2O6 B13605372 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both methoxycarbonyl and trifluoroacetic acid groups in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires the use of a strong base and elevated temperatures to facilitate the cyclization process.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable carboxylic acid derivative.
Addition of the Trifluoroacetic Acid Group: The trifluoroacetic acid group can be added through a nucleophilic substitution reaction, where a trifluoroacetyl chloride is reacted with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetic acid group, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, mild to moderate temperatures, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
科学的研究の応用
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Boc-2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but with different functional groups.
2-Oxa-7-azaspiro[3.5]nonane: Lacks the methoxycarbonyl and trifluoroacetic acid groups, resulting in different chemical properties.
Uniqueness
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is unique due to the presence of both methoxycarbonyl and trifluoroacetic acid groups, which impart distinct reactivity and potential applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.
特性
分子式 |
C12H17F3N2O6 |
|---|---|
分子量 |
342.27 g/mol |
IUPAC名 |
7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7) |
InChIキー |
WEQHFEHXGUCXCU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)






